Z-Val-Ala-Asn-AMC

概要

説明

“Z-Val-Ala-Asn-AMC” is a standard substrate for legumain (EC 3.4.22.34), an enzyme that was originally used for the plant enzyme and later to discover the mammalian form of the enzyme . Legumain may be a physiologic local regulator of human osteoclast (OCL) activity that can negatively modulate OCL .

Molecular Structure Analysis

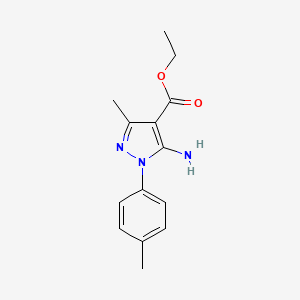

The IUPAC name for “this compound” is benzyl (1S)-1- [ ( { (1S)-2- [ ( (1S)-3-amino-1- { [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonyl}-3-oxopropyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]-2-methylpropylcarbamate . The molecular weight of this compound is 593.64 g/mol .

Chemical Reactions Analysis

“this compound” is a substrate for the enzyme legumain, which preferentially recognizes this compound and, to a lesser extent, Z-Ala-Pro-Asn-AMC . This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .

Physical And Chemical Properties Analysis

“this compound” is a white powder . It should be stored at temperatures below -15°C .

科学的研究の応用

抗原処理用酵素基質

“Z-Val-Ala-Asn-AMC” は、抗原処理に必要な新規システインエンドペプチダーゼの測定基質として使用されます。 このアプリケーションは、特に免疫応答における抗原処理の理解において、免疫学研究において重要です .

レグメイン用蛍光基質

これは、レグメインとしても知られるブタのアスパラギニルエンドペプチダーゼ(AEP)の蛍光基質として役立ち、タンパク質分解を含むさまざまな生物学的プロセスに関与しています .

破骨細胞活性調節

“this compound” が標準基質であるレグメインは、ヒト破骨細胞活性の生理学的局所調節因子として作用し、骨吸収と形成に影響を与える可能性があります .

組織酵素活性分析

レグメインがこの基質に対する特異性を持つため、研究者はさまざまな組織抽出物中のその酵素活性をテストすることができ、組織特異的な機能と病状に関する洞察を提供しています .

作用機序

Target of Action

Z-Val-Ala-Asn-AMC is a substrate for the determination of a new cysteine endopeptidase which is required for antigen processing . It has been used as a fluorogenic substrate for porcine asparaginyl endopeptidase (AEP, legumain) .

Mode of Action

This compound interacts with its target, the asparaginyl endopeptidase (AEP, legumain), by serving as a substrate for this enzyme . The enzyme processes the substrate, leading to changes in the biochemical environment.

Biochemical Pathways

The interaction of this compound with asparaginyl endopeptidase is part of the broader antigen processing pathway . This pathway is crucial for the immune response, as it allows for the presentation of antigens to immune cells. The processing of this compound by asparaginyl endopeptidase can therefore influence immune responses.

Result of Action

The processing of this compound by asparaginyl endopeptidase results in changes at the molecular and cellular level, contributing to the broader process of antigen presentation . This can influence the immune response.

Safety and Hazards

While specific safety and hazard information for “Z-Val-Ala-Asn-AMC” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

将来の方向性

“Z-Val-Ala-Asn-AMC” continues to be a valuable tool in the study of legumain and its roles in various biological processes . As our understanding of this enzyme grows, it’s likely that “this compound” will continue to be used in research settings, potentially leading to new discoveries and applications.

生化学分析

Biochemical Properties

Z-Val-Ala-Asn-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with cysteine proteases, such as legumain, which cleave the peptide bond after asparagine residues. The interaction between this compound and legumain results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity . This substrate is also used to study other proteases like cathepsin G, which processes myelin basic protein in lysosomes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and antigen presentation. In cells, legumain, which interacts with this compound, is involved in the processing of microbial antigens for presentation by major histocompatibility complex (MHC) class II molecules . This interaction plays a significant role in immune responses and cellular homeostasis. Additionally, the activity of legumain and its interaction with this compound can affect cell signaling pathways and gene expression, particularly in the context of immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by legumain, a cysteine protease. Legumain specifically recognizes and cleaves the peptide bond after the asparagine residue in this compound, resulting in the release of AMC . This cleavage is highly specific and occurs in acidic endolysosomal compartments where legumain is most active . The release of AMC provides a measurable fluorescent signal that indicates the activity of legumain and other proteases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at temperatures below -15°C . Its activity can decrease over time if not stored properly. Long-term studies have shown that the substrate remains effective for measuring enzyme activity in both in vitro and in vivo settings, provided that storage conditions are maintained .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively measures the activity of legumain and other proteases without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential interference with normal cellular functions and protease activities . It is essential to determine the appropriate dosage to avoid such effects and ensure accurate measurements.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and antigen processing. It interacts with enzymes like legumain, which cleave the substrate to release AMC . This interaction is crucial for studying the metabolic flux and levels of metabolites involved in protease activity and immune responses . The substrate’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed to specific compartments where proteases like legumain are active. The substrate is taken up by cells and localized to endolysosomal compartments, where it interacts with legumain . This localization is essential for the substrate’s function, as it ensures that this compound is available for cleavage by legumain and other proteases in the appropriate cellular environment .

Subcellular Localization

This compound is primarily localized in endolysosomal compartments within cells. This subcellular localization is directed by targeting signals and post-translational modifications that ensure the substrate reaches the compartments where legumain is active . The activity of this compound in these compartments is crucial for studying the function of legumain and other proteases involved in protein degradation and antigen processing .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKXEYNTGIGRTO-DOPYIHRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。